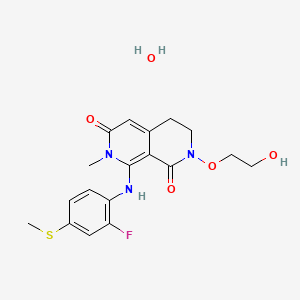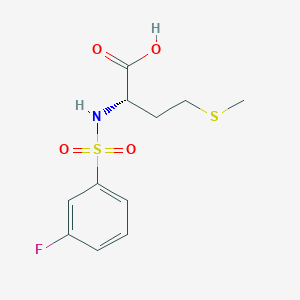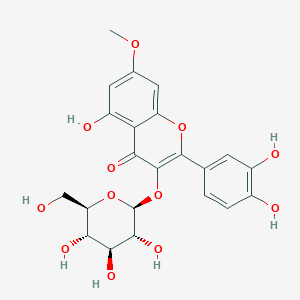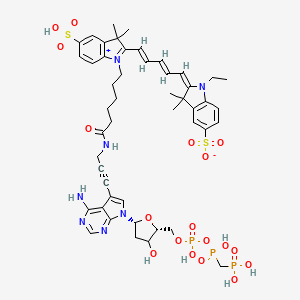
Cy5-dATP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5-dATP, also known as Cyanine 5-deoxyadenosine triphosphate, is a dye-modified deoxyadenosine triphosphate widely used in non-radioactive DNA labeling reactions. This compound is particularly useful in various enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, and polymerase chain reaction (PCR). This compound is known for its red fluorescence, making it an essential tool in fluorescence in situ hybridization (FISH) probes and microarray-based experiments .
准备方法
Synthetic Routes and Reaction Conditions
Cy5-dATP is synthesized through the modification of deoxyadenosine triphosphate (dATP) with the Cy5 dye. The process involves the conjugation of the Cy5 dye to the deoxyadenosine triphosphate molecule, typically through a series of chemical reactions that ensure the stability and functionality of the final product. The reaction conditions often include the use of specific solvents, temperature control, and pH adjustments to optimize the yield and purity of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high throughput. The process includes rigorous quality control measures to maintain the stability and fluorescence properties of the compound. The final product is usually stored at low temperatures and protected from light to prevent degradation .
化学反应分析
Types of Reactions
Cy5-dATP undergoes various chemical reactions, including:
Substitution Reactions: The Cy5 dye is attached to the deoxyadenosine triphosphate through substitution reactions.
Enzymatic Incorporation: This compound is incorporated into DNA strands through enzymatic reactions such as reverse transcription, nick translation, and PCR
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Water, ethanol, and other organic solvents.
Enzymes: DNA polymerases, reverse transcriptases, and other enzymes involved in DNA synthesis.
Buffers: Tris-HCl, EDTA, and other buffering agents to maintain optimal pH conditions
Major Products Formed
The major products formed from the reactions involving this compound are Cy5-labeled DNA strands, which exhibit red fluorescence. These labeled DNA strands are used in various molecular biology applications, including FISH and microarray experiments .
科学研究应用
Cy5-dATP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescently labeled DNA for various analytical techniques.
Biology: Essential in studying gene expression, DNA-protein interactions, and cellular processes through fluorescence-based assays.
Medicine: Utilized in diagnostic techniques such as FISH to detect genetic abnormalities and in the development of new therapeutic approaches.
Industry: Applied in the production of diagnostic kits and research tools for molecular biology laboratories
作用机制
Cy5-dATP exerts its effects through the incorporation of the Cy5 dye into DNA strands. The Cy5 dye provides red fluorescence, which allows for the visualization and analysis of DNA in various experimental setups. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways involved in its mechanism of action are primarily related to the enzymatic incorporation of the dye-labeled nucleotide into DNA strands .
相似化合物的比较
Similar Compounds
Cy3-dATP: Another dye-modified deoxyadenosine triphosphate with green fluorescence.
Fluorescein-dATP: A dye-modified deoxyadenosine triphosphate with green fluorescence.
Rhodamine-dATP: A dye-modified deoxyadenosine triphosphate with red fluorescence
Uniqueness of Cy5-dATP
This compound is unique due to its red fluorescence, which provides distinct advantages in multiplexing experiments where multiple fluorescent labels are used. Its stability and high quantum yield make it a preferred choice for various molecular biology applications, including FISH and microarray-based experiments .
属性
分子式 |
C48H60N7O18P3S2 |
|---|---|
分子量 |
1180.1 g/mol |
IUPAC 名称 |
(2E)-2-[(2E,4E)-5-[1-[6-[3-[4-amino-7-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonomethyl)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1 |
InChI 键 |
LIKXZLMYQRRWPK-ZDBKWBDUSA-N |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


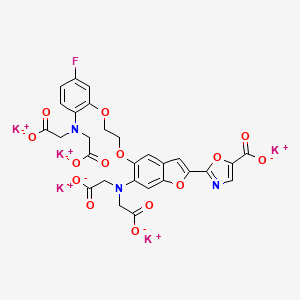
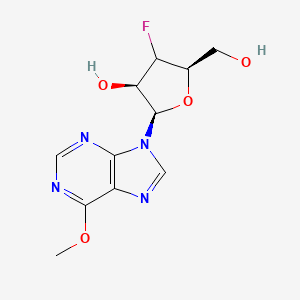
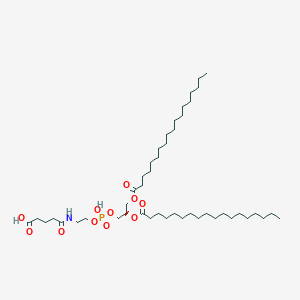
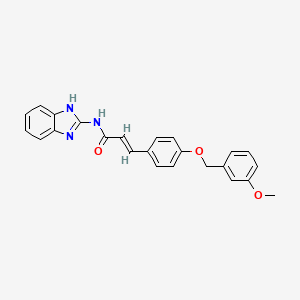
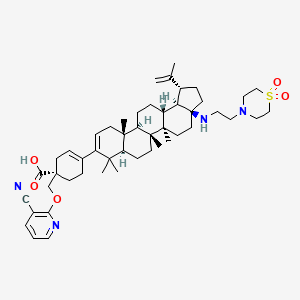
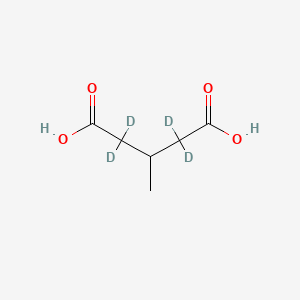
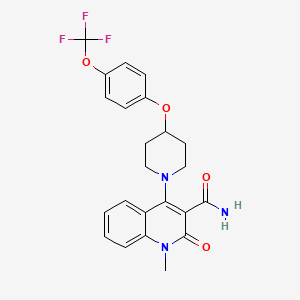
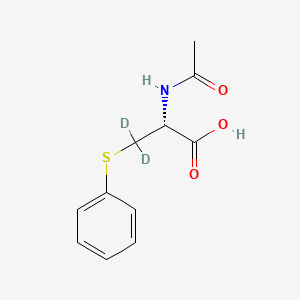
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
